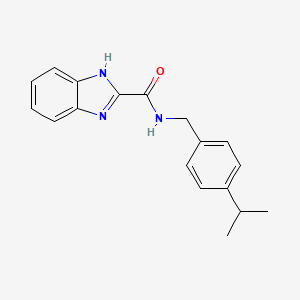![molecular formula C25H26N2OS B5558414 3-benzyl-5-cyclohexyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B5558414.png)
3-benzyl-5-cyclohexyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives similar to the target compound involves reactions that introduce various functional groups into the quinazolinone backbone. Markosyan et al. (2015) described synthesizing 2-sulfanyl-substituted derivatives by reacting the quinazolinone with halides, demonstrating a method that could potentially be adapted for the target compound. Ghashang et al. (2013) developed an efficient, environmentally friendly procedure for synthesizing novel quinazolinones/thiones, indicating the versatility of methods available for constructing such molecules (Markosyan et al., 2015; Ghashang et al., 2013).
Molecular Structure Analysis
Molecular structure analysis of compounds like the target molecule often involves spectroscopic and crystallographic techniques to elucidate the arrangement of atoms and the configuration of the molecule. Studies by Costa et al. (2004) on the synthesis of related compounds provide insights into the structural characterization and the potential for diverse functionalization of the quinazolinone nucleus (Costa et al., 2004).
Chemical Reactions and Properties
The chemical reactions involving quinazolinone derivatives are varied and can lead to a wide range of products with different biological activities. Markosyan et al. (2015) detailed reactions leading to anti-monoamine oxidase and antitumor activities, highlighting the reactive versatility and potential utility of these compounds in medicinal chemistry (Markosyan et al., 2015).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are crucial for their application and handling. Although specific data for the target compound is scarce, related studies provide a foundation for understanding the physical behavior of such molecules. For instance, the work by Al-Salahi et al. (2018) on radioiodination and biodistribution offers insight into the stability and solubility aspects important for pharmaceutical applications (Al-Salahi et al., 2018).
Chemical Properties Analysis
Chemical properties, including reactivity with various reagents, pH stability, and interaction with biological targets, are essential for designing and applying quinazolinone derivatives. The synthesis and evaluation of novel derivatives by Markosyan et al. (2010) and the exploration of their antimonoamineoxidase and antineoplastic properties provide valuable information on the chemical behavior and potential therapeutic applications of these compounds (Markosyan et al., 2010).
科学的研究の応用
Synthesis and Chemical Properties
Research has been conducted on the synthesis of quinazoline derivatives, showcasing methodologies for creating compounds with potential therapeutic benefits. For instance, the synthesis of 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones involves reacting derivatives with halides, leading to compounds with significant anti-monoamine oxidase and antitumor activity (Markosyan et al., 2015). Another study highlights a one-pot cascade synthesis method for quinazolin-4(3H)-ones, emphasizing the efficiency and environmental friendliness of this approach (Parua et al., 2017).
Biological Activity and Therapeutic Potential
Quinazoline derivatives have been explored for their biological activities, including antimicrobial, antitumor, and anti-tubercular properties. For example, novel thioxo-quinazolino[3,4-$a$]quinazolinones were synthesized and evaluated for cytotoxicity against lymphoblastic leukemia and breast adenocarcinoma cell lines, indicating the potential for cancer treatment applications (Mohammadhosseini et al., 2017). Another study synthesized a series of benzo[h]quinazolines with antimonoamine-oxidase and anticonvulsant activities, revealing the therapeutic versatility of quinazoline compounds (Grigoryan et al., 2017).
Anticancer Properties
Quinazoline derivatives have shown promising anticancer properties. A study focusing on new VEGFR-2-targeting 2-thioxobenzo[g]quinazoline derivatives found them to possess antiproliferative and antiangiogenic properties in vitro, targeting breast and liver cancer cells (Abuelizz et al., 2020). This indicates the potential of quinazoline derivatives as anticancer agents by inhibiting tumor growth and angiogenesis.
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives have been a subject of research, with studies highlighting their effectiveness against various bacterial and fungal species. For example, the synthesis and evaluation of novel quinazolinone and benzamide derivatives for their anti-proliferative activity also highlighted their potent antimicrobial activities, showcasing the broad spectrum of potential therapeutic applications of these compounds (El-hashash et al., 2018).
特性
IUPAC Name |
3-benzyl-5-cyclohexyl-2-sulfanylidene-5,6-dihydro-1H-benzo[h]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2OS/c28-24-22-21(18-11-5-2-6-12-18)15-19-13-7-8-14-20(19)23(22)26-25(29)27(24)16-17-9-3-1-4-10-17/h1,3-4,7-10,13-14,18,21H,2,5-6,11-12,15-16H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCLCAHRNVYAKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC3=CC=CC=C3C4=C2C(=O)N(C(=S)N4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-5-cyclohexyl-2-sulfanylidene-5,6-dihydro-1H-benzo[h]quinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2-naphthyloxy)propanoyl]-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5558337.png)

![3-({2-[1-(butylsulfonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5558351.png)
![(3aS*,7aR*)-5-methyl-2-[(5-methylpyrazin-2-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5558356.png)


![N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5558373.png)
![6-[butyl(phenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5558376.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[2-(methylthio)pyrimidin-4-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558389.png)
![N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B5558395.png)

![N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylchromane-3-carboxamide](/img/structure/B5558417.png)
![3-[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5558422.png)